molecular formula C11H12ClNO4 B12529833 Ethyl {4-[chloro(hydroxyimino)methyl]phenoxy}acetate CAS No. 691884-24-9

Ethyl {4-[chloro(hydroxyimino)methyl]phenoxy}acetate

Cat. No.: B12529833
CAS No.: 691884-24-9
M. Wt: 257.67 g/mol
InChI Key: VJJCUXAEXWMLSG-UHFFFAOYSA-N
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Description

Ethyl {4-[chloro(hydroxyimino)methyl]phenoxy}acetate is an organic compound with the molecular formula C₁₀H₁₁ClNO₄. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. It is characterized by the presence of a chloro group, a hydroxyimino group, and a phenoxyacetate moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl {4-[chloro(hydroxyimino)methyl]phenoxy}acetate typically involves the reaction of 4-chlorobenzaldehyde oxime with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like acetone or ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The process may also incorporate green chemistry principles, such as the use of environmentally friendly solvents and catalysts.

Chemical Reactions Analysis

Types of Reactions

Ethyl {4-[chloro(hydroxyimino)methyl]phenoxy}acetate undergoes various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form a nitro group.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like ammonia or thiourea can be used in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of Ethyl {4-[nitro(hydroxyimino)methyl]phenoxy}acetate.

    Reduction: Formation of Ethyl {4-[hydroxyimino)methyl]phenoxy}acetate.

    Substitution: Formation of Ethyl {4-[amino(hydroxyimino)methyl]phenoxy}acetate or Ethyl {4-[thiol(hydroxyimino)methyl]phenoxy}acetate.

Scientific Research Applications

Ethyl {4-[chloro(hydroxyimino)methyl]phenoxy}acetate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of novel materials and coatings with specific chemical properties.

Mechanism of Action

The mechanism of action of Ethyl {4-[chloro(hydroxyimino)methyl]phenoxy}acetate involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The chloro group can participate in electrophilic aromatic substitution reactions, modifying the activity of biological molecules. The phenoxyacetate moiety can enhance the compound’s solubility and bioavailability, facilitating its interaction with cellular targets.

Comparison with Similar Compounds

Ethyl {4-[chloro(hydroxyimino)methyl]phenoxy}acetate can be compared with similar compounds such as:

    Ethyl {4-[bromo(hydroxyimino)methyl]phenoxy}acetate: Similar structure but with a bromo group instead of a chloro group, leading to different reactivity and biological activity.

    Ethyl {4-[amino(hydroxyimino)methyl]phenoxy}acetate:

    Ethyl {4-[nitro(hydroxyimino)methyl]phenoxy}acetate: Contains a nitro group, which can significantly change its reactivity and biological effects.

This compound is unique due to the presence of the chloro group, which imparts specific chemical reactivity and potential biological activity that distinguishes it from its analogs.

Properties

CAS No.

691884-24-9

Molecular Formula

C11H12ClNO4

Molecular Weight

257.67 g/mol

IUPAC Name

ethyl 2-[4-(C-chloro-N-hydroxycarbonimidoyl)phenoxy]acetate

InChI

InChI=1S/C11H12ClNO4/c1-2-16-10(14)7-17-9-5-3-8(4-6-9)11(12)13-15/h3-6,15H,2,7H2,1H3

InChI Key

VJJCUXAEXWMLSG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC1=CC=C(C=C1)C(=NO)Cl

Origin of Product

United States

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